N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline
Overview
Description
N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize 3,4-dimethylphenol, which is then reacted with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is further reacted with aniline derivatives under nitration conditions to introduce the nitro group and trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the phenoxyethyl moiety.
Scientific Research Applications
N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethylphenoxy)ethyl]aniline: Lacks the nitro and trifluoromethyl groups, resulting in different chemical properties and reactivity.
2-nitro-4-(trifluoromethyl)aniline: Lacks the phenoxyethyl group, affecting its solubility and biological activity.
Uniqueness
N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group provides a site for redox reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-11-3-5-14(9-12(11)2)25-8-7-21-15-6-4-13(17(18,19)20)10-16(15)22(23)24/h3-6,9-10,21H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDYTZVZMAOUSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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